8-(ethylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(ethylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C12H19N5O2 and its molecular weight is 265.317. The purity is usually 95%.
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Scientific Research Applications
Bioactive Heterocycles as Purine-Utilizing Enzyme Inhibitors
Heterocyclic compounds, such as 8-(ethylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione, play a significant role in inhibiting purine-utilizing enzymes. These enzymes are crucial in the metabolic pathways of purines and pyrimidines, which are nitrogen-containing bases fundamental to DNA and RNA. Inhibition of these enzymes has implications in treating diseases like malaria, cancer, rheumatoid arthritis, and autoimmune disorders by interfering with the catabolism of these biological molecules (Chauhan & Kumar, 2015).
Enhancement of n-3 Polyunsaturated Fatty Acid Content
The compound under discussion has been indirectly linked to research efforts aimed at enriching lipids with n-3 polyunsaturated fatty acids (PUFAs). While not directly utilized in these processes, the methodologies and biochemical principles that guide the synthesis and modification of such compounds underscore the importance of structural modification in producing health-beneficial effects, including anti-inflammatory and neuroprotective outcomes (Xie et al., 2022).
Pharmacokinetic and Pharmacodynamic Properties
Investigations into the pharmacokinetic and pharmacodynamic properties of various compounds, including this compound, provide essential insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are critical for understanding how such compounds can be optimized for therapeutic use, including their potential as intravenous anaesthetics or in the treatment of diabetes through enzyme inhibition (Langley & Heel, 1988).
Role in Synthesis of Heterocyclic Compounds
The unique structure of this compound makes it an invaluable precursor or intermediary in the synthesis of heterocyclic compounds. These compounds are foundational in developing pharmaceuticals due to their diverse biological activities. Research into enaminoketones and enaminothiones, for example, highlights the versatility of such nitrogen-containing heterocycles in synthesizing biologically active molecules (Negri, Kascheres & Kascheres, 2004).
Properties
IUPAC Name |
8-(ethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-5-7-17-8-9(14-11(17)13-6-2)15(3)12(19)16(4)10(8)18/h5-7H2,1-4H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIIHELCMVJTPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NCC)N(C(=O)N(C2=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.